1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine
Overview
Description
1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine is a chemical compound that belongs to the family of piperidine derivatives. It is a white solid that is commonly used in scientific research for its unique chemical properties. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
The mechanism of action of 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine is not fully understood. However, it is believed to exhibit its biological activity by inhibiting certain enzymes or proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. In addition, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine has also been shown to exhibit anti-inflammatory activity, which may make it a promising candidate for the development of new anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine in lab experiments is its unique chemical properties. This compound is relatively easy to synthesize and can be used as a building block for the synthesis of various bioactive compounds. In addition, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine exhibits potent activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine is relatively unstable and can degrade over time, which may affect the reproducibility of experimental results. In addition, this compound may exhibit cytotoxicity towards normal cells, which may limit its potential applications in vivo.
Future Directions
There are several future directions for research involving 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine. One potential direction is the development of new anticancer drugs based on this compound. Further research is needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Another potential direction for research is the development of new materials based on 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine. This compound has been shown to exhibit unique properties, such as high thermal stability and conductivity, which may make it a promising candidate for the development of new materials with advanced properties.
Conclusion
In conclusion, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine is a chemical compound with unique chemical properties that has gained significant attention in recent years. This compound has numerous potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Further research is needed to fully elucidate the biological activity and potential applications of this compound.
Scientific Research Applications
1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine has numerous applications in scientific research. It is commonly used as a building block in the synthesis of various pharmaceuticals and other bioactive compounds. This compound has been shown to exhibit potent activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In addition, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine has also been used in the development of new materials with unique properties, such as high thermal stability and conductivity.
properties
IUPAC Name |
tert-butyl 4-cyano-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(12-22,9-11-23)13-6-4-5-7-14(13)18(19,20)21/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUYVHFYNAXUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678154 | |
Record name | tert-Butyl 4-cyano-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine | |
CAS RN |
634465-94-4 | |
Record name | tert-Butyl 4-cyano-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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